Physicochemical Properties of Fmoc-Val-Val-OMe: A Technical Guide
Physicochemical Properties of Fmoc-Val-Val-OMe: A Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties of Nα-Fmoc-L-valyl-L-valine methyl ester (Fmoc-Val-Val-OMe). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Core Physicochemical Data
Quantitative data for Fmoc-Val-Val-OMe is summarized in the table below. It is important to note that while some properties can be theoretically calculated, specific experimental data for this dipeptide methyl ester is not widely available in the public domain. Data for the constituent protected amino acid, Fmoc-Val-OH, is provided for reference.
| Property | Value (Fmoc-Val-Val-OMe) | Reference Value (Fmoc-Val-OH) |
| Molecular Formula | C28H36N2O5 | C20H21NO4 |
| Molecular Weight | 480.60 g/mol (Calculated) | 339.39 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder (Predicted) | White to off-white crystalline powder[4] |
| Melting Point (°C) | Not available | 143-145[3][5] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and NMP (Predicted)[4][6][7] | Soluble in DMF, DMSO, NMP[4][6][7] |
| Optical Rotation [α]D | Not available | -17.5° (c=1, DMF)[5] |
Synthesis and Purification
The synthesis of Fmoc-Val-Val-OMe is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method offers advantages such as milder reaction conditions compared to Boc chemistry, making it suitable for a wide range of peptides, including those with sensitive modifications.[8][9][10]
General Experimental Protocol for Solid-Phase Synthesis
A general workflow for the solid-phase synthesis of Fmoc-Val-Val-OMe is outlined below. This process involves the sequential coupling of Fmoc-protected amino acids to a solid support resin, followed by cleavage and purification.
Detailed Steps:
-
Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with L-valine methyl ester, is swelled in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the resin-bound valine is removed using a solution of 20% piperidine in DMF.[11] The completion of this step can be monitored by a colorimetric test, such as the Kaiser test or by monitoring the UV absorbance of the dibenzofulvene-piperidine adduct.[12]
-
Amino Acid Coupling: The second amino acid, Fmoc-Val-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF or NMP.[13] This activated amino acid is then added to the resin to form the peptide bond.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
-
Final Fmoc Deprotection: The Fmoc group of the N-terminal valine is removed as described in step 2.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified Fmoc-Val-Val-OMe is characterized to confirm its identity and purity.
Characterization Methods
The identity and purity of the synthesized Fmoc-Val-Val-OMe are confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is used to determine the purity of the final product. A typical method would involve a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). Purity of ≥99.0% is often desired for research applications.[14]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide. For Fmoc-Val-Val-OMe, the expected monoisotopic mass would be calculated and compared with the experimental value obtained from techniques like Electrospray Ionization (ESI-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
References
- 1. Fmoc-Val-OH | 68858-20-8 | FF15880 | Biosynth [biosynth.com]
- 2. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Val-OH = 98.0 HPLC 68858-20-8 [sigmaaldrich.com]
- 4. Fmoc-Val-OH - SRIRAMCHEM [sriramchem.com]
- 5. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. peptide.com [peptide.com]
- 8. altabioscience.com [altabioscience.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Fmoc-Val-OH [cem.com]
- 15. FMOC-L-Valine(68858-20-8) 1H NMR [m.chemicalbook.com]
